Micromelone B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

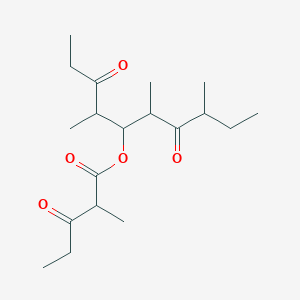

Micromelone B is a natural product found in Micromelo undatus with data available.

Análisis De Reacciones Químicas

Transition State Analysis

Transition states are pivotal in determining reaction outcomes, as they control product formation . For Micromelone B, identifying its transition states during reactions would require advanced spectroscopic techniques like chirped-pulse millimeter-wave spectroscopy , which can detect fleeting transition states by analyzing vibrational energy levels of product molecules . This method was successfully applied to study the reaction between vinyl cyanide and UV light, identifying competing transition states .

Reaction Kinetics in Microdroplets

Microdroplet fusion mass spectrometry accelerates reaction rates due to confinement effects, with reported rate enhancements of up to six orders of magnitude compared to bulk solutions . If this compound undergoes reactions in confined environments (e.g., cellular compartments or microreactors), similar mechanisms could influence its reactivity. For example, the reaction between 1-indanone and 4-chlorobenzaldehyde showed a 1,000-fold rate increase in microdroplets .

Machine Learning for Reaction Classification

A machine learning model with a Conformal Prediction framework achieved 85–90% accuracy in classifying reaction types (e.g., C–N bond formation, deprotection) . Applying such models to this compound’s reactions could predict likely pathways or optimize conditions for specific transformations. For instance, C–N bond formation (e.g., N-arylation) was the most common reaction type in medicinal chemistry datasets .

Optimization Strategies

Design of Experiments (DoE) and kinetic modeling are critical for optimizing reaction conditions. A study on cobalt-catalyzed reactions demonstrated first-order dependence on catalyst concentration and zero-order dependence on substrates . For this compound, similar factorial designs could identify key variables (e.g., temperature, solvent) affecting reaction efficiency or selectivity.

Geometric Deep Learning for Reaction Prediction

The 3DReact model uses three-dimensional molecular structures to predict reaction properties like activation barriers . If this compound’s structure is available, this approach could simulate reaction outcomes or identify potential intermediates. For example, 3DReact was validated on datasets with activation barriers computed at high theoretical levels (e.g., CCSD(T)) .

Propiedades

Fórmula molecular |

C19H32O5 |

|---|---|

Peso molecular |

340.5 g/mol |

Nombre IUPAC |

(4,6,8-trimethyl-3,7-dioxodecan-5-yl) 2-methyl-3-oxopentanoate |

InChI |

InChI=1S/C19H32O5/c1-8-11(4)17(22)14(7)18(12(5)15(20)9-2)24-19(23)13(6)16(21)10-3/h11-14,18H,8-10H2,1-7H3 |

Clave InChI |

YVNLIKGLYXFWBE-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)C(=O)C(C)C(C(C)C(=O)CC)OC(=O)C(C)C(=O)CC |

Sinónimos |

micromelone B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.